Methotrexate-alpha-alanine

Description

Properties

CAS No. |

116819-28-4 |

|---|---|

Molecular Formula |

C23H27N9O6 |

Molecular Weight |

525.5 g/mol |

IUPAC Name |

(4S)-5-[[(1S)-1-carboxyethyl]amino]-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H27N9O6/c1-11(22(37)38)27-21(36)15(7-8-16(33)34)29-20(35)12-3-5-14(6-4-12)32(2)10-13-9-26-19-17(28-13)18(24)30-23(25)31-19/h3-6,9,11,15H,7-8,10H2,1-2H3,(H,27,36)(H,29,35)(H,33,34)(H,37,38)(H4,24,25,26,30,31)/t11-,15-/m0/s1 |

InChI Key |

IYWOCQLKOJVCQN-NHYWBVRUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Appearance |

Solid powder |

Other CAS No. |

116819-28-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XEA |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

methotrexate-alpha-alanine methotrexate-alpha-alanine, L-Ala, D-Gln-isomer methotrexate-alpha-alanine, L-Ala, DL-Gln-isomer MTX-Ala |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methotrexate-alpha-alanine: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate-alpha-alanine (MTX-α-Ala) is a peptide-based prodrug of the widely used anticancer and immunosuppressive agent, Methotrexate (B535133) (MTX). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of MTX-α-Ala. It is designed to serve as a technical resource for researchers and professionals involved in drug development, particularly in the field of targeted cancer therapy.

The core concept behind MTX-α-Ala lies in the principles of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). In this strategy, a non-toxic prodrug is systemically administered and is selectively converted into its active, cytotoxic form at the tumor site by an enzyme that has been targeted to the cancer cells via a monoclonal antibody. MTX-α-Ala is specifically designed to be activated by carboxypeptidase A (CPA), an enzyme that can be conjugated to tumor-specific antibodies. By linking alanine (B10760859) to the α-carboxyl group of the glutamate (B1630785) moiety of methotrexate, the prodrug exhibits significantly reduced cytotoxicity compared to the parent drug, primarily due to its inability to be internalized by the folate transport systems utilized by cells to uptake methotrexate.[1][2][3] This targeted activation minimizes systemic toxicity, a major limitation of conventional methotrexate chemotherapy.

This document details the synthesis of MTX-α-Ala, its chemical and physical characteristics, and its in vitro efficacy. It also provides detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a derivative of methotrexate where an L-alanine molecule is covalently linked to the α-carboxyl group of the glutamate residue of methotrexate.

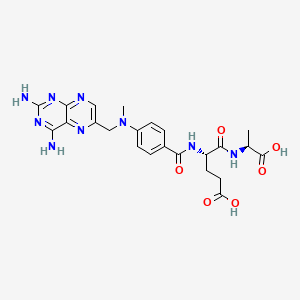

Chemical Structure:

As depicted in the diagram, this compound is hydrolyzed by Carboxypeptidase A in the extracellular space, releasing the active drug, Methotrexate, and alanine.

Mechanism of Action of Methotrexate

Once activated, Methotrexate exerts its cytotoxic effects by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA synthesis. By inhibiting DHFR, Methotrexate depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis, and consequently, cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. [3]

In Vitro Efficacy

The in vitro efficacy of this compound is typically evaluated by comparing its cytotoxicity (IC50 value) to that of Methotrexate in the presence and absence of the activating enzyme, Carboxypeptidase A.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Compound | Condition | IC50 (µM) | Reference |

| UCLA-P3 (Human Lung Adenocarcinoma) | This compound | Without Carboxypeptidase A | 8.9 | [4] |

| Methotrexate | 0.052 | [4] | ||

| This compound | With Carboxypeptidase A | 1.5 | [4] | |

| L1210 (Mouse Leukemia) | This compound | Without Carboxypeptidase A | 2.0 | [5] |

| Methotrexate | 0.024 | [5] | ||

| This compound | With Carboxypeptidase A | 0.085 | [5] |

These data clearly demonstrate that this compound is significantly less cytotoxic than Methotrexate. However, upon the addition of Carboxypeptidase A, its cytotoxicity is substantially increased, approaching that of the parent drug. This enzymatic activation is the cornerstone of its application in targeted cancer therapy.

Pharmacokinetics and In Vivo Toxicity

Comprehensive pharmacokinetic and in vivo toxicity data for this compound are limited. The majority of available information pertains to the parent compound, Methotrexate.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to differ significantly from that of Methotrexate. Due to its peptide nature and increased polarity, it is presumed to have a different volume of distribution and clearance rate. The primary goal of its design is to have a favorable pharmacokinetic profile for a prodrug, including stability in circulation until it reaches the target site.

Table 3: Pharmacokinetic Parameters of Methotrexate (for reference)

| Parameter | Species | Value | Reference |

| Half-life (t½) | Human (low dose) | 3-10 hours | [6] |

| Clearance (CL) | Human (low dose) | 4.8 - 7.8 L/h | [6] |

| Volume of Distribution (Vd) | Human (low dose) | ~1 L/kg | [6] |

| Bioavailability (oral) | Human | Highly variable (30-90%) | [7] |

It is anticipated that this compound would have a shorter half-life in the presence of carboxypeptidases. Further in vivo studies are required to fully characterize its pharmacokinetic profile.

In Vivo Toxicity

Table 4: Acute Toxicity of Methotrexate (for reference)

| Species | Route | LD50 | Reference |

| Mouse | Oral | 146 mg/kg | |

| Rat | Oral | 135 mg/kg |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for a key in vitro assay.

Solid-Phase Synthesis of this compound

This protocol describes a general procedure for the solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Ala-OH

-

Rink Amide resin (or other suitable solid support)

-

Pteroic acid

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Base (e.g., DIPEA)

-

Deprotection solution (20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Diethyl ether

-

RP-HPLC system for purification

Procedure:

-

Resin Swelling and Fmoc-Ala-OH Loading:

-

Swell the Rink Amide resin in DMF for 1-2 hours.

-

Activate Fmoc-Ala-OH using a suitable coupling agent (e.g., HBTU/HOBt/DIPEA in DMF).

-

Add the activated amino acid solution to the swollen resin and allow it to react for 2-4 hours to attach the first amino acid.

-

Wash the resin extensively with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the alanine.

-

Repeat the piperidine treatment.

-

Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

-

-

Pteroic Acid Coupling:

-

Activate pteroic acid using a similar coupling strategy as in step 1. Due to the complex structure of pteroic acid, extended coupling times or double coupling may be necessary to ensure complete reaction.

-

Add the activated pteroic acid to the deprotected alanine-resin and react for 4-12 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test to confirm the absence of free amino groups.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Purification:

-

Precipitate the crude this compound by adding cold diethyl ether to the filtrate.

-

Collect the precipitate by centrifugation and wash with cold diethyl ether.

-

Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA. [8] * Lyophilize the pure fractions to obtain the final product.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound. [1][4] Materials:

-

Cancer cell line of interest (e.g., UCLA-P3, L1210)

-

Complete cell culture medium

-

This compound and Methotrexate stock solutions

-

Carboxypeptidase A solution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound and Methotrexate in the culture medium.

-

For the enzymatic activation groups, pre-incubate the this compound dilutions with an appropriate concentration of Carboxypeptidase A for a defined period before adding to the cells, or add them concurrently.

-

Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control and vehicle control wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

-

Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

-

Conclusion

This compound represents a promising prodrug strategy for the targeted delivery of Methotrexate to cancer cells. Its design leverages the principles of ADEPT, demonstrating significantly reduced cytotoxicity in its prodrug form and potent cell-killing activity upon activation by Carboxypeptidase A. The data presented in this guide highlight the chemical and biological properties of this compound and provide a foundation for further research and development. While more extensive in vivo pharmacokinetic and toxicity studies are needed for a complete characterization, the available in vitro data strongly support the potential of this compound as a valuable tool in the advancement of targeted cancer therapies. This technical guide serves as a comprehensive resource for scientists and researchers working to harness the potential of this and similar prodrug systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of methotrexate alpha-peptides as prodrugs for activation by enzyme-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of low-dose pulse methotrexate in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of low-dose methotrexate in the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

Methotrexate-alpha-alanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methotrexate-alpha-alanine, a prodrug of the widely used chemotherapeutic and immunosuppressive agent, Methotrexate (B535133). This document details its chemical properties, mechanism of action, relevant experimental protocols, and the key signaling pathways involved in its therapeutic effects.

Core Data

This compound is a derivative of Methotrexate designed for targeted drug delivery systems, such as antibody-directed enzyme prodrug therapy (ADEPT).[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 116819-28-4 | [2][3] |

| Molecular Weight | 525.52 g/mol | [2] |

| Chemical Formula | C23H27N9O6 | [2] |

Mechanism of Action

This compound is a prodrug that is significantly less toxic than its parent compound, Methotrexate.[4] Its therapeutic action is dependent on enzymatic activation at the target site. The core mechanism involves the following steps:

-

Activation by Carboxypeptidase A: this compound is specifically designed to be a substrate for carboxypeptidase A (CPA).[5] In the presence of CPA, the alpha-alanine moiety is cleaved, releasing the active drug, Methotrexate.[5]

-

Inhibition of Dihydrofolate Reductase (DHFR): Once released, Methotrexate acts as a potent inhibitor of dihydrofolate reductase (DHFR).[6] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[6] By inhibiting DHFR, Methotrexate disrupts DNA synthesis and cell proliferation, particularly in rapidly dividing cells like cancer cells.[6]

-

Adenosine (B11128) Signaling Pathway: Low-dose Methotrexate also exerts anti-inflammatory effects through the adenosine signaling pathway.[7][8][9] Methotrexate polyglutamates, the intracellular forms of the drug, inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[6][7] This leads to an accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased extracellular adenosine.[7][8][9] Adenosine is a potent anti-inflammatory molecule.[8]

Experimental Protocols

Synthesis of this compound

Materials:

-

Fmoc-L-alanine

-

Rink Amide resin

-

Methotrexate

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

HPLC for purification

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

Fmoc-Alanine Coupling:

-

Deprotect the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple Fmoc-L-alanine to the resin using a coupling agent and a base in DMF.

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Methotrexate Coupling:

-

Deprotect the N-terminus of the resin-bound alanine (B10760859) using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate the carboxylic acid group of Methotrexate using a coupling agent and a base.

-

Add the activated Methotrexate to the resin and allow the coupling reaction to proceed.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude product in cold diethyl ether.

-

-

Purification:

-

Purify the crude this compound by reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound, both alone and in the presence of an activating enzyme, can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., UCLA-P3 human lung adenocarcinoma cells)[4][17]

-

Cell culture medium and supplements

-

This compound

-

Carboxypeptidase A

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of this compound and Methotrexate (as a positive control).

-

Treat the cells with the compounds, both in the presence and absence of a suitable concentration of Carboxypeptidase A.

-

Include untreated cells as a negative control.

-

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.

Signaling Pathways and Workflows

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Workflow

This compound is a prime candidate for use in ADEPT, a two-step targeted cancer therapy strategy.[1][18][19][20]

Caption: Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

Methotrexate Mechanism of Action Signaling Pathway

The following diagram illustrates the key molecular targets and pathways affected by Methotrexate upon its release from this compound.

Caption: Signaling pathways of Methotrexate action.

References

- 1. medium.com [medium.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Methotrexate? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of methotrexate prodrugs as an approach for drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.uci.edu [chem.uci.edu]

- 15. texaschildrens.org [texaschildrens.org]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A phase I trial of antibody directed enzyme prodrug therapy (ADEPT) in patients with advanced colorectal carcinoma or other CEA producing tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Synthesis of Methotrexate-α-Alanine Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and mechanism of action of the Methotrexate-α-alanine (MTX-Ala) prodrug. This compound is of significant interest in the field of targeted cancer therapy, particularly in the context of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). By masking the active methotrexate (B535133) molecule with an alanine (B10760859) dipeptide, the prodrug exhibits reduced toxicity until it is selectively activated at the tumor site.

Introduction

Methotrexate (MTX) is a potent antifolate agent that functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides, thereby disrupting DNA and RNA synthesis in rapidly dividing cancer cells. However, its use is often associated with significant systemic toxicity. The development of MTX prodrugs, such as MTX-α-alanine, aims to mitigate these side effects by restricting the drug's activity to the tumor microenvironment.

The MTX-α-alanine prodrug is designed to be activated by carboxypeptidase A (CPA), an enzyme that can be targeted to tumor cells through conjugation with a tumor-specific monoclonal antibody. This ADEPT approach allows for the localized release of active MTX, thereby increasing the therapeutic index.

Mechanism of Action: Methotrexate Signaling Pathway

Methotrexate, upon release from its prodrug form, enters the cell and inhibits dihydrofolate reductase (DHFR). This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate. The disruption of DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis.

Figure 1: Methotrexate Signaling Pathway.

Experimental Protocols

Two primary methods for the synthesis of Methotrexate-α-alanine are prevalent in the literature: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis of L,L-Methotrexate-α-alanine

This method involves the coupling of a protected dipeptide with a methotrexate precursor, followed by deprotection.[1]

1. Synthesis of α-L-glutamyl-L-alanine di-tert-butyl ester:

-

L-glutamic acid and L-alanine are protected as their di-tert-butyl esters using standard methods.

-

The protected amino acids are then coupled using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an appropriate solvent like dichloromethane (B109758) (DCM).

-

The resulting dipeptide is purified by chromatography.

2. Coupling with 4-amino-4-deoxy-10-methylpteroic acid:

-

The protected dipeptide is reacted with 4-amino-4-deoxy-10-methylpteroic acid. The carboxylic acid of the pteroic acid derivative is typically activated, for example, as a p-nitrophenyl ester, to facilitate the amide bond formation.

-

The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF).

3. Deprotection:

-

The tert-butyl protecting groups are removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a solvent like DCM.

-

The final product, L,L-Methotrexate-α-alanine, is purified by high-performance liquid chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS) of Methotrexate-α-alanine

SPPS offers a more streamlined approach for the synthesis of peptide derivatives. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed.

1. Resin Preparation:

-

A suitable resin, such as a pre-loaded Fmoc-Ala-Wang resin, is swelled in DMF.

2. Fmoc Deprotection:

-

The Fmoc protecting group is removed from the alanine on the resin using a solution of 20% piperidine (B6355638) in DMF.

3. Coupling of Fmoc-L-glutamic acid(OtBu)-OH:

-

The next amino acid, Fmoc-L-glutamic acid(OtBu)-OH, is activated using a coupling agent like DCC and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) in DMF.

-

The activated amino acid is then coupled to the deprotected alanine on the resin.

4. Coupling of 4-amino-4-deoxy-10-methylpteroic acid:

-

After removal of the Fmoc group from the glutamic acid residue, the methotrexate precursor, 4-amino-4-deoxy-10-methylpteroic acid, is coupled to the N-terminus of the dipeptide on the resin.

5. Cleavage and Deprotection:

-

The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing TFA.

6. Purification:

-

The crude product is purified by preparative HPLC.

Synthesis and ADEPT Workflow

The overall process, from the synthesis of the prodrug to its activation in the tumor microenvironment via the ADEPT strategy, is illustrated below.

Figure 2: Synthesis and ADEPT Workflow.

Data Presentation

The following tables summarize key quantitative data related to the Methotrexate-α-alanine prodrug.

Table 1: Physicochemical and Characterization Data

| Parameter | Method | Result | Reference |

| Purity | HPLC | >95% (typical) | General SPPS/HPLC protocols |

| Molecular Weight | Mass Spectrometry | Expected M+H⁺ | General characterization |

| Structure Confirmation | ¹H NMR | Consistent with structure | General characterization |

Table 2: Biological Activity Data

| Parameter | Cell Line | Value | Notes | Reference |

| Hydrolysis Rate (L,L-MTX-Ala) | Pancreatic Carboxypeptidase A | 2x faster than D,L-mixture | Demonstrates stereospecificity of the enzyme. | [1] |

| Cytotoxicity (L,L-MTX-Arg) | L1210 | ID₅₀ = 1.6 x 10⁻⁸ M | For comparison, demonstrates high potency of the L,L diastereomer. | [1] |

| Cytotoxicity (D,L-MTX-Arg) | L1210 | ID₅₀ = 2.2 x 10⁻⁷ M | The D,L diastereomer is less active. | [1] |

Characterization

The synthesized Methotrexate-α-alanine prodrug should be thoroughly characterized to confirm its identity, purity, and stability.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the progress of the synthesis and purification steps. A reversed-phase C18 column is typically used with a gradient of acetonitrile (B52724) in water containing an acidic modifier like TFA.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized prodrug.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the prodrug and to ensure the correct stereochemistry.

Conclusion

The synthesis of Methotrexate-α-alanine represents a promising strategy to enhance the therapeutic window of methotrexate. Both solution-phase and solid-phase methods can be effectively employed for its synthesis. The successful implementation of this prodrug in an ADEPT approach has the potential to significantly improve the treatment outcomes for cancer patients by delivering a highly potent cytotoxic agent directly to the tumor site, thereby minimizing systemic toxicity. Further research and development in this area are crucial for translating this targeted therapeutic strategy into clinical practice.

References

Methotrexate-alpha-alanine: A Technical Whitepaper on its Discovery and Rationale for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy for decades, faces limitations due to its systemic toxicity and non-specific action. To address these challenges, Methotrexate-alpha-alanine (MTX-α-Ala) was developed as a prodrug strategy within the framework of Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This technical guide details the discovery, rationale, and development of MTX-α-Ala, providing a comprehensive resource for researchers in oncology and drug development. The core principle of this approach is to administer a non-toxic prodrug that is selectively converted to the highly cytotoxic parent drug, methotrexate, at the tumor site by a targeted enzyme. This localized activation promises enhanced therapeutic efficacy while minimizing collateral damage to healthy tissues.

Introduction: The Limitations of Conventional Methotrexate Therapy

Methotrexate functions as a potent antifolate, primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and thymidylates, thereby disrupting DNA replication and cell division. Its efficacy is most pronounced in rapidly proliferating cells, a hallmark of cancer. However, this lack of specificity also leads to significant side effects in healthy, rapidly dividing tissues such as the bone marrow and gastrointestinal tract, often resulting in dose-limiting toxicity.

The development of methotrexate-alpha-peptides, including MTX-α-Ala, emerged from the need for a more targeted approach to cancer therapy. These prodrugs are designed to be relatively non-toxic in their native state, primarily due to their inability to be internalized by the folate transport systems that methotrexate utilizes.

Rationale for this compound Development: The ADEPT Strategy

The development of MTX-α-Ala is intrinsically linked to the Antibody-Directed Enzyme Prodrug Therapy (ADEPT) strategy. ADEPT is a two-step therapeutic approach designed to concentrate the cytotoxic effects of a drug at a tumor site.

The two steps of ADEPT are:

-

Targeting: A monoclonal antibody (mAb), engineered to recognize a tumor-specific antigen, is conjugated to an enzyme and administered to the patient. This antibody-enzyme conjugate localizes and binds to the tumor cells.

-

Activation: After the conjugate has cleared from systemic circulation, a non-toxic prodrug, in this case, MTX-α-Ala, is administered. The enzyme, now concentrated at the tumor site, cleaves the alanine (B10760859) moiety from the prodrug, releasing the active methotrexate directly in the tumor microenvironment.

The key advantage of this strategy is the amplification of the therapeutic effect. A single antibody-enzyme conjugate can process multiple prodrug molecules, leading to a high local concentration of the active drug.

Carboxypeptidase A (CPA) is the enzyme of choice for activating MTX-α-Ala. It efficiently hydrolyzes the peptide bond between methotrexate and alanine, releasing the active parent drug.

Experimental Protocols

Synthesis of this compound

Methotrexate-alpha-peptides can be synthesized using solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

-

Fmoc-protected amino acids

-

Resin for solid-phase synthesis (e.g., Wang resin)

-

Coupling reagents (e.g., HBTU, HATU)

-

Deprotection reagents (e.g., piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., trifluoroacetic acid-based)

-

Solvents (DMF, DCM, etc.)

-

Methotrexate

-

HPLC for purification

Protocol:

-

Resin Preparation: Swell the resin in a suitable solvent like DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Alanine) to the resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.

-

Peptide Bond Formation: Couple the subsequent amino acid (in this case, the glutamic acid moiety of Methotrexate) to the deprotected N-terminus of the resin-bound amino acid.

-

Cleavage: Once the desired peptide is synthesized, cleave it from the resin support using a cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized MTX-α-Ala using techniques like mass spectrometry and NMR.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

Cancer cell line (e.g., UCLA-P3 human lung adenocarcinoma cells)

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Methotrexate, MTX-α-Ala, and MTX-α-Phe

-

Carboxypeptidase A (CPA)

-

MTT reagent

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Methotrexate, MTX-α-Ala, and MTX-α-Phe, both in the presence and absence of CPA. Include appropriate controls (untreated cells, cells with enzyme only).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy and toxicity of anticancer agents.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for implantation

-

Methotrexate, MTX-α-Ala

-

Antibody-CPA conjugate

-

Calipers for tumor measurement

-

Animal housing and care facilities

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

-

Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.

-

Treatment Groups: Once the tumors reach a certain size, randomize the mice into different treatment groups (e.g., vehicle control, MTX alone, MTX-α-Ala alone, antibody-CPA conjugate followed by MTX-α-Ala).

-

Drug Administration: Administer the treatments according to the predetermined schedule and route (e.g., intraperitoneal, intravenous).

-

Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of Methotrexate and its alpha-peptide prodrugs against UCLA-P3 human lung adenocarcinoma cells.

| Compound | Treatment | IC50 (M) | Reference |

| Methotrexate (MTX) | - | 4.5 x 10-8 | |

| MTX-α-Alanine | No Enzyme | 8.9 x 10-6 | |

| MTX-α-Alanine | With CPA Conjugate | 1.5 x 10-6 | |

| MTX-α-Phenylalanine | No Enzyme | 2.2 x 10-6 | |

| MTX-α-Phenylalanine | With CPA Conjugate | 6.3 x 10-8 |

Note: The data clearly demonstrates that the prodrugs are significantly less toxic than methotrexate in the absence of the activating enzyme. Upon addition of the CPA conjugate, the cytotoxicity of the prodrugs is enhanced, with MTX-α-Phe showing a more pronounced effect.

Enzymatic Conversion Rate

The rate of conversion of the prodrug to methotrexate by carboxypeptidase A is a critical parameter. It has been reported that the production of MTX from MTX-α-Phe is 250-fold faster than from MTX-α-Ala when catalyzed by bovine pancreas carboxypeptidase A. This significant difference in conversion kinetics likely contributes to the superior in vitro efficacy of MTX-α-Phe in the ADEPT system.

Signaling Pathways and Mechanisms of Action

ADEPT Workflow and Prodrug Activation

The following diagram illustrates the workflow of the ADEPT strategy utilizing this compound.

Caption: Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

Mechanism of Action of Methotrexate

Once released, methotrexate exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.

Caption: Methotrexate's inhibition of the folate synthesis pathway.

Logical Relationship in Prodrug Development

The development of this compound was a logical progression to overcome the limitations of conventional chemotherapy.

Caption: The logical progression leading to MTX-α-Ala development.

Conclusion

The development of this compound represents a significant step towards achieving the long-standing goal of targeted cancer therapy. As a key component of the ADEPT strategy, this prodrug offers the potential for enhanced tumor-specific cytotoxicity while mitigating the debilitating side effects associated with conventional methotrexate administration. Although further research and clinical trials are necessary to fully realize its therapeutic potential, the principles underlying its design provide a powerful framework for the future development of safer and more effective cancer treatments. The comparative data also suggests that other alpha-peptide derivatives, such as Methotrexate-alpha-phenylalanine, may offer even greater advantages in terms of enzymatic activation kinetics. This technical guide provides a foundational resource for researchers and drug development professionals working to advance this promising therapeutic paradigm.

The Prodrug Methotrexate-alpha-alanine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, exerts its therapeutic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. However, its systemic administration is often associated with significant toxicity to healthy, rapidly dividing cells. Methotrexate-alpha-alanine (MTX-Ala) represents a prodrug strategy designed to mitigate these off-target effects. As an alpha-peptide derivative of MTX, it exhibits markedly reduced cellular uptake and cytotoxicity in its native form. Its mechanism of action is contingent upon targeted enzymatic activation at the desired site of action, a concept central to advanced therapeutic strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This guide provides a comprehensive technical overview of the mechanism of action of MTX-Ala, from its activation and cellular uptake to the downstream signaling pathways it influences.

The Prodrug Concept: Overcoming the Limitations of Conventional Methotrexate Therapy

The therapeutic utility of methotrexate is predicated on its structural similarity to folic acid, allowing it to competitively inhibit DHFR. This inhibition leads to a depletion of intracellular tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, ultimately arresting DNA replication and cell division.[1][2] While effective against rapidly proliferating cancer cells, this mechanism also accounts for its dose-limiting toxicities in tissues such as the bone marrow and gastrointestinal tract.[3]

This compound is a chemically modified version of MTX where an L-alanine molecule is covalently linked to the alpha-carboxyl group of the glutamate (B1630785) moiety of MTX.[4] This modification renders the molecule significantly less cytotoxic, primarily because it is a poor substrate for the reduced folate carrier (RFC1), the primary transporter responsible for MTX uptake into cells.[4][5] The core of its mechanism of action lies in its conversion back to the active MTX by a specific enzyme, carboxypeptidase A (CPA).[4]

Enzymatic Activation by Carboxypeptidase A

The conversion of the MTX-Ala prodrug to its active cytotoxic form is achieved through the hydrolytic activity of carboxypeptidase A. This enzyme specifically cleaves the peptide bond between the glutamate and alanine (B10760859) residues, releasing free methotrexate and alanine.[4][6]

The Activation Reaction

The enzymatic reaction can be summarized as follows:

This compound + H₂O --(Carboxypeptidase A)--> Methotrexate + L-alanine

Cellular Uptake and Intracellular Action of Activated Methotrexate

Once liberated from its alanine conjugate, methotrexate exerts its well-established mechanism of action.

Cellular Transport

Free methotrexate is actively transported into cells primarily via the reduced folate carrier (RFC1).[5] To a lesser extent, it can also be internalized through receptor-mediated endocytosis via the folate receptor.[5]

Intracellular Polyglutamylation

Following cellular entry, methotrexate undergoes polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This involves the sequential addition of glutamate residues to the methotrexate molecule.[5] Polyglutamated methotrexate (MTX-PGs) is retained more effectively within the cell and exhibits enhanced inhibitory activity against DHFR and other folate-dependent enzymes.[5]

Inhibition of Dihydrofolate Reductase and Downstream Effects

The primary intracellular target of methotrexate is dihydrofolate reductase (DHFR). By binding to and inhibiting DHFR, methotrexate prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[8] The depletion of THF disrupts the de novo synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis. This leads to the arrest of the cell cycle, primarily in the S-phase, and ultimately induces apoptosis.[1]

Quantitative Data on Cytotoxicity

The differential cytotoxicity of this compound and its parent drug, Methotrexate, underscores the efficacy of the prodrug approach. The following tables summarize the 50% inhibitory concentration (ID50) values from in vitro studies.

| Cell Line | Compound | Condition | ID50 (M) | Fold Difference (MTX vs. MTX-Ala) | Reference |

| L1210 | Methotrexate | - | 2.4 x 10⁻⁸ | [6][9] | |

| L1210 | This compound | No Enzyme | 2.0 x 10⁻⁶ | 83.3 | [6][9] |

| L1210 | This compound | + Carboxypeptidase A | 8.5 x 10⁻⁸ | [6][9] |

Table 1: Comparative Cytotoxicity in L1210 Cells[6][9]

| Cell Line | Compound | Condition | ID50 (M) | Fold Difference (MTX vs. MTX-Ala) | Reference |

| UCLA-P3 | Methotrexate | - | 5.2 x 10⁻⁸ | [10][11] | |

| UCLA-P3 | This compound | No Conjugate | 8.9 x 10⁻⁶ | 171.2 | [10][11] |

| UCLA-P3 | This compound | + Cell-Bound Conjugate | 1.5 x 10⁻⁶ | [10][11] |

Table 2: Comparative Cytotoxicity in UCLA-P3 Human Lung Adenocarcinoma Cells[10][11]

Experimental Protocols

Synthesis of this compound

Methotrexate-alpha-peptides can be prepared using solid-phase peptide synthesis techniques.

Principle: This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Procedure:

-

Resin Preparation: A suitable resin (e.g., Wang resin) is functionalized with the C-terminal amino acid (alanine).

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound alanine is removed.

-

Coupling: The protected methotrexate molecule is activated and coupled to the deprotected amino group of the alanine.

-

Cleavage: The synthesized this compound is cleaved from the resin support using a strong acid (e.g., trifluoroacetic acid).

-

Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).

Carboxypeptidase A Hydrolysis Assay

Principle: The rate of hydrolysis of this compound by carboxypeptidase A can be monitored by quantifying the appearance of the product, methotrexate, over time using HPLC.

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing this compound at a known concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Enzyme Addition: The reaction is initiated by the addition of a known amount of carboxypeptidase A.

-

Incubation: The reaction is incubated at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a strong acid).

-

HPLC Analysis: The samples are analyzed by reversed-phase HPLC with UV detection to separate and quantify this compound and methotrexate.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (e.g., pH 5.7).

-

-

Data Analysis: The concentration of methotrexate is plotted against time to determine the initial reaction rate.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

-

Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound, methotrexate, or this compound in the presence of carboxypeptidase A. Control wells receive medium only.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: 10-50 µL of MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The ID50 value is determined from the dose-response curve.

Cellular Uptake Assay (Using Radiolabeled Methotrexate)

Principle: This assay measures the rate of cellular uptake of a compound using a radiolabeled form. A similar protocol can be adapted to compare the uptake of radiolabeled MTX versus a radiolabeled version of the prodrug.

Procedure:

-

Cell Seeding: Cells are seeded in a 24-well plate and allowed to adhere.[6]

-

Preparation of Radiolabeled Compound: A working solution of [³H]-Methotrexate is prepared in the culture medium.[6]

-

Uptake Initiation: The culture medium is aspirated, and the cells are washed with warm PBS. The medium containing [³H]-Methotrexate is then added to each well.[6]

-

Incubation: The plate is incubated at 37°C for various time points.[6]

-

Uptake Termination: The radioactive medium is rapidly removed, and the cells are washed multiple times with ice-cold PBS.[6]

-

Cell Lysis: A lysis buffer is added to each well to lyse the cells.[6]

-

Scintillation Counting: The cell lysate is transferred to a scintillation vial with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[6]

-

Protein Quantification: The protein concentration of the cell lysate is determined using a standard protein assay.

-

Data Analysis: The uptake is expressed as pmol of [³H]-Methotrexate per mg of protein.

Visualizing the Mechanism and Application

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Workflow

The primary application of this compound is in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). This strategy aims to localize the drug-activating enzyme to the tumor site, thereby minimizing systemic toxicity.

Signaling Pathway of Methotrexate-Induced Apoptosis

Upon its release and uptake, methotrexate triggers a cascade of events leading to programmed cell death.

Conclusion

This compound serves as a compelling example of a prodrug designed for targeted cancer therapy. Its mechanism of action is a two-step process: site-specific enzymatic activation followed by the established intracellular activity of methotrexate. The significantly lower toxicity of the prodrug form, coupled with its potential for targeted activation, holds promise for improving the therapeutic index of methotrexate. The in-depth understanding of its activation kinetics, cellular uptake, and downstream signaling pathways, as outlined in this guide, is crucial for the continued development and optimization of this and similar targeted therapeutic strategies.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Toward antibody-directed enzyme prodrug therapy with the T268G mutant of human carboxypeptidase A1 and novel in vivo stable prodrugs of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

The Gateway to Targeted Chemotherapy: An In-depth Technical Guide to the Enzymatic Activation of Methotrexate-α-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the enzymatic activation of the prodrug Methotrexate-α-alanine (MTX-Ala) into the potent chemotherapeutic agent Methotrexate (B535133) (MTX). This conversion is a cornerstone of advanced cancer therapy strategies, particularly Antibody-Directed Enzyme Prodrug Therapy (ADEPT), which aims to localize cytotoxic effects to tumor cells while minimizing systemic toxicity. This document provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and the underlying biochemical mechanisms.

Introduction: The Prodrug Approach to Enhanced Methotrexate Specificity

Methotrexate is a cornerstone of chemotherapy, functioning as a folic acid antagonist to inhibit DNA synthesis in rapidly dividing cancer cells.[1][2] However, its potent activity is not selective for cancerous tissue, leading to significant side effects. To address this, the prodrug strategy has been employed, wherein a less toxic precursor molecule is administered and subsequently converted to the active drug at the tumor site. Methotrexate-α-alanine is one such prodrug, designed for activation by a specific enzyme.[1][3] These prodrugs are significantly less toxic than MTX, likely due to their inability to be internalized by the folate transport systems that transport MTX into cells.[1]

The Key to Activation: Carboxypeptidase A

The enzymatic conversion of MTX-Ala to MTX is primarily catalyzed by Carboxypeptidase A (CPA).[1][3] CPA is a pancreatic exopeptidase that typically hydrolyzes peptide bonds at the C-terminal end of a polypeptide chain, showing a preference for residues with aromatic or aliphatic side chains.[4] In the context of MTX-Ala, CPA cleaves the alanine (B10760859) residue from the methotrexate molecule, thereby releasing the active drug.[3][5]

This enzymatic activation forms the basis of a powerful therapeutic strategy. By conjugating CPA to a monoclonal antibody that specifically targets a tumor-associated antigen, the enzyme can be localized to the cancer cells.[3] Subsequent administration of the MTX-Ala prodrug leads to the generation of high concentrations of active MTX directly at the tumor site, thereby enhancing its therapeutic efficacy while reducing systemic exposure and associated toxicity.[3]

Quantitative Analysis: Efficacy of Enzymatic Activation

The effectiveness of the enzymatic conversion of MTX-Ala to MTX and the resulting potentiation of cytotoxicity have been quantitatively assessed in various studies. The following tables summarize key data on the in vitro cytotoxicity of MTX and its prodrugs in the presence and absence of Carboxypeptidase A.

Table 1: In Vitro Cytotoxicity (ID50) of Methotrexate and Methotrexate-α-alanine against UCLA-P3 Human Lung Adenocarcinoma Cells [3]

| Compound | Treatment Condition | ID50 (M) |

| Methotrexate (MTX) | - | 5.2 x 10-8 |

| Methotrexate-α-alanine (MTX-Ala) | No Conjugate | 8.9 x 10-6 |

| Methotrexate-α-alanine (MTX-Ala) | With Cell-Bound CPA Conjugate | 1.5 x 10-6 |

Table 2: In Vitro Cytotoxicity (ID50) of Methotrexate and Methotrexate-α-alanine against L1210 Cells [5]

| Compound | Treatment Condition | ID50 (M) |

| Methotrexate (MTX) | - | 2.4 x 10-8 |

| Methotrexate-α-alanine (MTX-Ala) | No Enzyme | 2.0 x 10-6 |

| Methotrexate-α-alanine (MTX-Ala) | With Carboxypeptidase A (CPA) | 8.5 x 10-8 |

Table 3: Comparative Cytotoxicity of Methotrexate Prodrugs against UCLA-P3 Cells with CPA Conjugate [6]

| Compound | Treatment Condition | ID50 (M) |

| Methotrexate (MTX) | - | 4.5 x 10-8 |

| Methotrexate-α-phenylalanine (MTX-Phe) | No Enzyme | 2.2 x 10-6 |

| Methotrexate-α-phenylalanine (MTX-Phe) | With Cell-Bound CPA Conjugate | 6.3 x 10-8 |

Note: The production of MTX from MTX-Phe, catalyzed by bovine pancreas carboxypeptidase A (CPA), was 250-fold faster than the corresponding reaction involving methotrexate-alpha-alanine.[6]

The Catalytic Heart: Mechanism of Carboxypeptidase A

Carboxypeptidase A is a metalloenzyme containing a zinc ion (Zn²⁺) at its active site, which is crucial for its catalytic activity.[4][7] The zinc ion is coordinated in a tetrahedral geometry by amino acid residues, specifically His69, Glu72, and His196, and a water molecule.[7] Several other residues, including Arg71, Arg127, Asn144, Arg145, and Tyr248, are also vital for substrate binding and catalysis.[4]

Two primary mechanisms have been proposed for the catalytic action of CPA:[4][7]

-

Promoted-Water Pathway: This is the more widely supported mechanism. In this pathway, the zinc-bound water molecule acts as the nucleophile. The glutamate (B1630785) residue, Glu-270, acts as a general base, abstracting a proton from the water molecule to generate a highly nucleophilic hydroxide (B78521) ion. This hydroxide ion then attacks the carbonyl carbon of the scissile peptide bond in the substrate. The tetrahedral intermediate formed is stabilized by the zinc ion and Arg127. Subsequent collapse of this intermediate leads to the cleavage of the peptide bond.[7]

-

Nucleophilic Pathway: This mechanism proposes a direct nucleophilic attack by the carboxylate of Glu-270 on the substrate's carbonyl carbon, forming a covalent acyl-enzyme intermediate (an anhydride). This intermediate is then hydrolyzed by a water molecule to release the product and regenerate the enzyme.[4][7]

Below is a diagram illustrating the promoted-water pathway, which is better supported by current evidence.

Caption: Promoted-Water Mechanism of CPA.

Experimental Protocols: Monitoring the Conversion

The enzymatic conversion of MTX-Ala to MTX can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method due to its ability to separate and quantify the prodrug, the active drug, and any potential byproducts.[5][8]

General Protocol for HPLC-based Monitoring of MTX-Ala to MTX Conversion

This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and gradient may need to be optimized for a particular experimental setup.

1. Materials and Reagents:

-

Methotrexate-α-alanine (MTX-Ala)

-

Methotrexate (MTX) standard

-

Carboxypeptidase A (CPA)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., trichloroacetic acid or acetonitrile)

-

HPLC grade solvents (e.g., methanol, acetonitrile, water)

-

Mobile phase buffer (e.g., phosphate (B84403) buffer)

2. Instrumentation:

-

HPLC system with a UV detector

-

Analytical C18 reverse-phase column

3. Procedure: a. Standard Curve Preparation: Prepare a series of MTX standards of known concentrations in the reaction buffer. Analyze these standards by HPLC to generate a standard curve of peak area versus concentration. b. Enzymatic Reaction: i. In a microcentrifuge tube, combine the reaction buffer, a known concentration of MTX-Ala, and CPA. ii. Incubate the reaction mixture at a controlled temperature (e.g., 37°C). iii. At various time points, withdraw aliquots of the reaction mixture. c. Reaction Quenching: Immediately quench the reaction in the withdrawn aliquots by adding the quenching solution. This will precipitate the enzyme and stop the reaction. d. Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for HPLC analysis. e. HPLC Analysis: i. Inject the supernatant onto the HPLC system. ii. Elute the compounds using an appropriate mobile phase gradient. iii. Monitor the eluent at a wavelength where MTX has a strong absorbance (e.g., around 302 nm or 372 nm).[8] f. Data Analysis: i. Identify the peaks corresponding to MTX-Ala and MTX based on their retention times, as determined by injecting standards. ii. Quantify the amount of MTX produced at each time point by comparing the peak area to the standard curve. iii. Calculate the rate of the enzymatic reaction.

Experimental Workflow for Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

The following diagram illustrates a typical workflow for an in vitro ADEPT experiment.

Caption: Workflow for an in vitro ADEPT experiment.

Conclusion and Future Perspectives

The enzymatic activation of Methotrexate-α-alanine by Carboxypeptidase A represents a sophisticated and highly promising strategy in targeted cancer therapy. The ability to selectively generate a potent cytotoxic agent at the tumor site holds the potential to significantly improve the therapeutic index of methotrexate and other chemotherapeutic agents. Future research in this area will likely focus on the development of novel enzyme-prodrug pairs with enhanced kinetics and specificity, as well as the engineering of antibody-enzyme conjugates with improved tumor penetration and reduced immunogenicity. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to advance this exciting field of targeted cancer treatment.

References

- 1. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. mdpi.com [mdpi.com]

- 3. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 5. Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]

- 8. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Methotrexate-alpha-alanine in Antibody-Directed Enzyme Prodrug Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) represents a sophisticated and targeted approach in cancer chemotherapy, aiming to enhance the therapeutic index of cytotoxic agents by localizing their activity to the tumor site. This is achieved through a two-step strategy involving the administration of a tumor-targeting antibody-enzyme conjugate followed by a non-toxic prodrug. The enzyme, localized at the tumor surface, selectively converts the prodrug into its active, cytotoxic form, thereby minimizing systemic toxicity. This technical guide provides an in-depth exploration of a specific ADEPT system utilizing Methotrexate-alpha-alanine (MTX-α-alanine) as the prodrug. We will delve into the core principles of this system, detailed experimental methodologies, quantitative efficacy data, and the underlying molecular mechanisms.

Introduction to this compound in ADEPT

Methotrexate (B535133) (MTX) is a potent folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[1][2] Its clinical use, however, is often limited by significant systemic toxicity. To circumvent this, MTX has been modified into prodrugs, such as MTX-α-alanine, for use in ADEPT.[1] In this system, an antibody targeted to a tumor-specific antigen is conjugated to an enzyme, typically carboxypeptidase A (CPA) or carboxypeptidase G2 (CPG2).[3][4] This conjugate localizes at the tumor site. Subsequently, the non-toxic prodrug, MTX-α-alanine, is administered systemically. Upon reaching the tumor, the localized enzyme cleaves the alanine (B10760859) moiety from the prodrug, releasing active methotrexate directly at the site of the malignancy.[3][4] This targeted activation significantly increases the concentration of the cytotoxic drug at the tumor while keeping systemic levels low, thereby reducing side effects.

Core Components and Mechanism of Action

The MTX-α-alanine ADEPT system is comprised of three key components: the antibody-enzyme conjugate, the prodrug, and the target cancer cell. The interplay between these components dictates the efficacy and specificity of the therapy.

The Antibody-Enzyme Conjugate

The choice of both the antibody and the enzyme is critical for the success of ADEPT. The antibody must exhibit high specificity and affinity for a tumor-associated antigen to ensure selective localization. The enzyme must be non-human to prevent inactivation by endogenous inhibitors and should efficiently catalyze the conversion of the prodrug to its active form.[3] Carboxypeptidase A (CPA) and Carboxypeptidase G2 (CPG2) are enzymes commonly employed for this purpose.[3][4]

The Prodrug: this compound

MTX-α-alanine is a derivative of methotrexate where the alpha-carboxyl group of the glutamate (B1630785) moiety is linked to the amino group of alanine.[1] This modification renders the molecule significantly less toxic than the parent drug, primarily due to its reduced ability to be transported into cells via the folate receptor.[1]

Mechanism of Activation and Cytotoxicity

The mechanism of action unfolds in a sequential manner, as depicted in the workflow diagram below. The process begins with the systemic administration of the antibody-enzyme conjugate, which binds to the target tumor cells. After a clearance period to remove unbound conjugate from circulation, the MTX-α-alanine prodrug is administered. The enzyme at the tumor site then hydrolyzes the peptide bond, releasing active methotrexate. The liberated methotrexate enters the cancer cells and inhibits dihydrofolate reductase, leading to the depletion of tetrahydrofolate. This, in turn, disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, ultimately causing cell cycle arrest in the S-phase and apoptosis.[2]

The following diagram illustrates the intracellular signaling pathway of activated methotrexate:

Quantitative Data Summary

The efficacy of the MTX-α-alanine ADEPT system has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Prodrug | Enzyme | IC50 (M) of Prodrug (with enzyme) | IC50 (M) of Prodrug (without enzyme) | IC50 (M) of MTX | Reference |

| UCLA-P3 (Human Lung Adenocarcinoma) | MTX-α-alanine | Carboxypeptidase A | 1.5 x 10-6 | 8.9 x 10-6 | 5.2 x 10-8 | [3] |

| L1210 (Mouse Leukemia) | MTX-α-alanine | Carboxypeptidase A | 8.5 x 10-8 | 2.0 x 10-6 | 2.4 x 10-8 | [5] |

| UCLA-P3 (Human Lung Adenocarcinoma) | MTX-α-phenylalanine | Carboxypeptidase A | 6.3 x 10-8 | 2.2 x 10-6 | 4.5 x 10-8 | [6] |

Note: MTX-α-phenylalanine is included for comparison as an optimized prodrug.

Table 2: Preclinical In Vivo Efficacy Data

| Tumor Model | Treatment Group | Dose | Tumor Growth Inhibition (%) | Complete Remissions | Reference |

| Walker-256 Carcinoma (Rat) | MTX-albumin conjugate | 2 mg/kg | Not Reported | 16/20 | [7] |

| Walker-256 Carcinoma (Rat) | Methotrexate | 2 mg/kg | Not Reported | 14/20 | [7] |

| Soft Tissue Sarcoma SXF 1301 (Mouse Xenograft) | MTX-HSA | 12.5 mg/kg | Not Reported | Cure after single injection | [8] |

| Prostate Cancer PRXF PC3M (Mouse Xenograft) | MTX-HSA | 12.5 mg/kg | 92.8 | Not Reported | [8] |

| Osteosarcoma SXF 1410 (Mouse Xenograft) | MTX-HSA | 12.5 mg/kg | 89.8 | Not Reported | [8] |

Note: Data for MTX-albumin (MTX-HSA) conjugates are presented as a relevant example of targeted methotrexate delivery in vivo.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of the MTX-α-alanine ADEPT system.

Synthesis of this compound

The synthesis of MTX-α-peptides can be achieved through solid-phase peptide synthesis.[9] A general procedure is outlined below:

-

Resin Preparation: Start with a suitable resin, such as a Wang or Rink amide resin.

-

Fmoc-Alanine Coupling: The first amino acid, Fmoc-Ala-OH, is coupled to the resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as DIEA in DMF.

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF.

-

Methotrexate Coupling: The free amino group of the resin-bound alanine is then coupled to the α-carboxyl group of methotrexate. The carboxyl groups of MTX that are not meant to react should be appropriately protected.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Antibody-Enzyme Conjugation

The conjugation of the enzyme to the antibody can be achieved using various cross-linking strategies. A common method involves the use of heterobifunctional crosslinkers to form a stable thioether bond.[3]

-

Antibody Derivatization: The antibody is reacted with a thiol-introducing reagent, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), to introduce sulfhydryl groups.

-

Enzyme Derivatization: The enzyme (e.g., Carboxypeptidase A) is derivatized with a maleimide-containing crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

-

Conjugation Reaction: The sulfhydryl-derivatized antibody is then reacted with the maleimide-derivatized enzyme. The maleimide (B117702) group reacts specifically with the sulfhydryl group to form a stable thioether linkage.

-

Purification: The resulting conjugate is purified from unreacted antibody and enzyme using size-exclusion chromatography (SEC) and/or ion-exchange chromatography.

-

Characterization: The conjugate is characterized by SDS-PAGE to determine the conjugation ratio (enzyme molecules per antibody) and by functional assays to confirm the retention of both antibody binding activity and enzyme catalytic activity.

In Vitro Cytotoxicity Assay

The cytotoxic effect of the ADEPT system is typically evaluated using a standard cell viability assay, such as the MTT or LDH release assay.[10]

-

Cell Seeding: Target tumor cells are seeded in 96-well plates and allowed to adhere overnight.

-

Conjugate Incubation: The cells are incubated with the antibody-enzyme conjugate for a specific period to allow for binding to the cell surface antigens.

-

Washing: The wells are washed to remove any unbound conjugate.

-

Prodrug Addition: The prodrug (MTX-α-alanine) is added to the wells at various concentrations. Control wells include cells treated with the prodrug alone, methotrexate alone, and untreated cells.

-

Incubation: The plates are incubated for a period of 48-72 hours.

-

Viability Assessment: Cell viability is assessed using a suitable assay (e.g., addition of MTT reagent and measurement of formazan (B1609692) production, or measurement of LDH release into the culture medium).

-

Data Analysis: The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from the dose-response curves.

In Vivo Efficacy Studies in Animal Models

The antitumor activity of the MTX-α-alanine ADEPT system is evaluated in preclinical animal models, typically immunodeficient mice bearing human tumor xenografts.

-

Tumor Implantation: Human tumor cells are implanted subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Animal Grouping: The animals are randomized into different treatment groups: vehicle control, antibody-enzyme conjugate alone, prodrug alone, methotrexate alone, and the combination of the antibody-enzyme conjugate and the prodrug.

-

Treatment Administration: The antibody-enzyme conjugate is administered (e.g., intravenously), followed by a predetermined clearance interval. The prodrug is then administered (e.g., intraperitoneally or intravenously).

-

Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.

-

Monitoring: The animals are monitored for signs of toxicity, including weight loss and changes in behavior.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or at a specified time point. The tumors are then excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the different treatment groups.

Conclusion and Future Directions

The this compound ADEPT system represents a promising strategy for targeted cancer therapy. By selectively generating the active cytotoxic agent at the tumor site, this approach has the potential to significantly improve the therapeutic window of methotrexate, a widely used and effective chemotherapeutic agent. The preclinical data summarized in this guide demonstrate the proof-of-concept and highlight the potential of this system.

Future research in this area will likely focus on several key aspects. The optimization of the prodrug structure to enhance its activation by the targeted enzyme and further reduce its intrinsic toxicity is an ongoing area of investigation. The development of novel antibody-enzyme conjugates with improved tumor targeting, pharmacokinetics, and reduced immunogenicity is also crucial. Furthermore, the exploration of this ADEPT system in combination with other therapeutic modalities, such as immunotherapy, could lead to synergistic antitumor effects. As our understanding of tumor biology and protein engineering advances, the MTX-α-alanine ADEPT system, and ADEPT in general, holds great promise for the future of precision oncology.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Activation of this compound by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prodrug-Methotrexate Peptide/Alanine Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methotrexate-alpha-phenylalanine: optimization of methotrexate prodrug for activation by carboxypeptidase A-monoclonal antibody conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor activity of methotrexate-albumin conjugates in rats bearing a Walker-256 carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pre-clinical evaluation of a methotrexate-albumin conjugate (MTX-HSA) in human tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [The solid-phase synthesis of methotrexate-alpha-peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Deep Dive into the Theoretical Modeling of Methotrexate-Enzyme Interactions: From Dihydrofolate Reductase Inhibition to Prodrug Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of the binding interactions between the pivotal anti-cancer and immunosuppressive agent, Methotrexate (B535133) (MTX), and its primary enzyme target, Dihydrofolate Reductase (DHFR). Furthermore, it explores the enzymatic activation of the Methotrexate-alpha-alanine (MTX-Ala) prodrug by Carboxypeptidase A (CP-A), a strategy employed for targeted drug delivery. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering insights into the computational methodologies, quantitative binding data, and the underlying molecular mechanisms governing these critical interactions.

Core Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

Methotrexate, a structural analog of folic acid, functions as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[1][2] By binding to the active site of DHFR with an affinity approximately 1,000 times greater than that of DHF, MTX effectively blocks the production of THF.[1][2] This leads to an arrest of the cell cycle and induces cytotoxicity, particularly in rapidly proliferating cells like those found in cancerous tissues.[2]

The binding of MTX to DHFR is a complex process that involves multiple steps and conformational changes within the enzyme.[3] Upon binding, a loop region of the DHFR enzyme closes over the bound MTX, contributing to the high-affinity interaction.[3]